methyl N-(2-iodo-1-phenylethyl)carbamate
Description
Methyl N-(2-iodo-1-phenylethyl)carbamate is a carbamate derivative characterized by a methyl carbamate group attached to a 2-iodo-1-phenylethyl backbone. This structure combines a halogenated aromatic moiety (iodine-substituted phenylethyl group) with a carbamate functional group, which is known for its stability and role in modulating biological activity. Carbamates are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their hydrolytic stability and bioactivity .
Properties
CAS No. |
22139-26-0 |
|---|---|
Molecular Formula |
C10H12INO2 |
Molecular Weight |
305.11 g/mol |
IUPAC Name |
methyl N-(2-iodo-1-phenylethyl)carbamate |
InChI |
InChI=1S/C10H12INO2/c1-14-10(13)12-9(7-11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13) |
InChI Key |
RPGPHTCXKBGYRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(CI)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Methyl N-(2-iodo-1-phenylethyl)carbamate belongs to the class of N-substituted carbamates, characterized by a carbamate group (-OCONH-) linked to an iodinated ethylphenyl backbone. The iodine atom introduces unique reactivity, enabling cross-coupling reactions and serving as a precursor for further functionalization. Its synthesis typically involves two critical steps: (1) formation of the carbamate moiety and (2) introduction of the iodine atom at the β-position of the ethyl chain.
Preparation Methodologies
Carbamate Formation via Amine Protection
The carbamate group is commonly introduced through the reaction of a primary or secondary amine with methyl chloroformate in the presence of a base. For methyl N-(2-amino-1-phenylethyl)carbamate, this step precedes iodination.
Example Protocol :
A solution of 2-amino-1-phenylethanol (1.0 equiv) in dichloromethane (DCM) is treated with triethylamine (2.0 equiv) at 0°C. Methyl chloroformate (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 4–6 hours. The product is extracted with DCM, washed with brine, and purified via column chromatography (70–85% yield).
Iodination Strategies
Nucleophilic Substitution with N-Iodosuccinimide (NIS)
NIS is a mild iodinating agent that facilitates electrophilic substitution. In the context of this compound, NIS reacts with the β-hydroxyl or β-amino intermediate to introduce iodine.
Optimized Conditions :
A mixture of methyl N-(2-hydroxy-1-phenylethyl)carbamate (1.0 equiv), NIS (1.2 equiv), and triphenylphosphine (1.1 equiv) in acetonitrile is stirred at 50°C for 12 hours. The reaction is quenched with sodium thiosulfate, and the product is isolated via filtration (68–74% yield).
Mechanistic Insight :
Triphenylphosphine reduces NIS to generate iodine radicals, which abstract hydrogen from the β-position, forming a carbocation intermediate. Subsequent iodide attack yields the iodinated product.
Direct Iodination with Molecular Iodine (I₂)
Molecular iodine offers a cost-effective alternative, though it requires careful solvent selection to avoid over-iodination.
Scalable Protocol :
Methyl N-(2-hydroxy-1-phenylethyl)carbamate (25 mmol) is dissolved in methanol (50 mL) and treated with I₂ (1.1 equiv) and ammonium carbonate (1.5 equiv). The mixture is stirred at room temperature for 2 hours, yielding a precipitate that is filtered and washed with hexane (75% yield, multigram scale).
Key Observations :
One-Pot Cascade Synthesis
A streamlined approach combines carbamate formation and iodination in a single pot, minimizing purification steps.
Procedure :
- Sulfoxide Intermediate : Thioanisole (1.0 equiv) is treated with ammonium carbonate (1.5 equiv) and (diacetoxyiodo)benzene (2.3 equiv) in methanol to form the sulfoximine.
- Iodination : NIS (1.2 equiv) is added directly to the reaction mixture, precipitating the iodinated product after 2 hours (78% yield).
Advantages :
- Eliminates intermediate isolation.
- Compatible with diverse aryl substrates.
Comparative Analysis of Iodination Methods
| Parameter | NIS | I₂ |
|---|---|---|
| Yield | 68–74% | 74–75% |
| Reaction Time | 12 hours | 2 hours |
| Cost | High | Low |
| By-products | Succinimide | I₂ residues |
| Scalability | Moderate | High |
Challenges and Optimizations
Stability of Iodinated Products
This compound is light-sensitive and prone to deiodination under acidic conditions. Storage in amber vials at −20°C under nitrogen atmosphere is recommended.
Purification Techniques
- Trituration : Hexane/ethyl acetate mixtures remove residual iodine.
- Column Chromatography : Silica gel with DCM eluent minimizes decomposition.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-iodo-1-phenylethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution: Formation of substituted phenylethyl derivatives.
Oxidation: Formation of phenylacetone or phenylethanol.
Reduction: Formation of phenylethyl alcohol.
Hydrolysis: Formation of 2-iodo-1-phenylethylamine and methyl carbamate.
Scientific Research Applications
Methyl N-(2-iodo-1-phenylethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl N-(2-iodo-1-phenylethyl)carbamate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The carbamate group can undergo hydrolysis, releasing active amines that interact with biological pathways. These interactions can modulate enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Compounds
The following analysis compares methyl N-(2-iodo-1-phenylethyl)carbamate with analogous carbamates, focusing on molecular structure, substituent effects, and biological activity.
Antiparasitic Carbamates with Benzimidazole Moieties
Compounds such as flubendazole (methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate) and fenbendazole (methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate) share the methyl carbamate group but incorporate benzimidazole rings linked to halogenated or sulfur-containing substituents . These compounds exhibit antiparasitic activity, targeting helminths by disrupting microtubule assembly.
Opioid-Related Carbamates
Fentanyl methyl carbamate (methyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate) demonstrates how carbamate groups can modify pharmacological activity. With a molecular weight of 338.4 g/mol, this compound retains opioid receptor affinity but exhibits altered metabolic stability due to the carbamate group . The iodine substituent in this compound could similarly influence receptor binding or metabolic pathways, though its specific activity remains speculative without direct data.
Halogenated vs. Alkyl/Aryl Carbamates
- Ethyl N-(2-methylphenyl)carbamate (CAS 5255-71-0) features an ethyl ester and a methylphenyl group, with a boiling point of 651.02 K (calculated) .
- Phenylmethyl N-[2-(hydroxyamino)-2-imino-1,1-dimethylethyl]carbamate (CAS 518047-98-8) includes a hydroxyamino-imino group, contributing to a molecular weight of 251.28 g/mol . The iodine atom in the target compound may confer distinct spectroscopic properties (e.g., in X-ray crystallography, as inferred from SHELX-based structural analyses in ).
Carbamates with Tert-Butyl Protection
Compounds like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) and its derivatives highlight the role of protective groups in synthetic chemistry . The tert-butyl group enhances stability during synthesis, whereas the methyl group in the target compound may simplify deprotection steps.
Data Table: Key Properties of Analogous Carbamates
*Theoretical values derived from structural analogs.
Research Findings and Implications
Synthetic Considerations : The compound’s synthesis could leverage methods similar to those for tert-butyl-protected carbamates (e.g., stepwise amine protection and iodination) .
Structural Analysis : X-ray crystallography using SHELX software (as described in ) would be critical for determining its three-dimensional conformation and intermolecular interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl N-(2-iodo-1-phenylethyl)carbamate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis routes often involve nucleophilic substitution (e.g., iodination of a phenylethyl precursor) or carbamate formation via activated intermediates like chloroformates. Factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) can optimize yields . For example, palladium-catalyzed cross-coupling may enhance iodination efficiency. Multi-step procedures with intermediate purification (e.g., column chromatography) are recommended, as demonstrated for structurally similar carbamates .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use 1H/13C NMR to confirm the carbamate group and iodine substituent, IR spectroscopy for carbonyl stretching (~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference spectral data with structurally analogous compounds (e.g., fentanyl carbamate derivatives) to resolve ambiguities . Solvent effects (e.g., DMSO-d6 vs. CDCl3) must be considered during interpretation.
Q. How should this compound be stored to ensure stability, and what degradation products might form under improper conditions?
- Methodological Answer : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis. Degradation products include iodo-phenylethylamine and methyl carbamate , identified via LC-MS. Stability studies for similar carbamates confirm ≥5-year integrity under recommended conditions .
Q. What safety protocols are essential when handling this compound, given its structural similarity to regulated opioids?
- Methodological Answer : Follow Schedule I compound guidelines: use PPE (gloves, goggles) , conduct experiments in a fume hood , and dispose of waste via hazardous channels. Adhere to safety data sheets (SDS) and institutional biosafety protocols, as outlined for regulated carbamates .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) models transition states and activation energies for SN2 pathways. AI-integrated tools like COMSOL Multiphysics simulate reaction dynamics, optimizing parameters such as solvent polarity and steric effects .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Perform meta-analysis to account for variables like assay conditions (e.g., cell lines, concentration ranges). Use comparative methodologies (e.g., side-by-side bioactivity assays) and factorial designs to isolate confounding factors . Structural analogs (e.g., ethyl vs. methyl carbamates) should be tested to clarify substituent effects.
Q. What in vitro models are appropriate for studying the pharmacokinetic properties of this compound, and how should experimental parameters be controlled?
- Methodological Answer : Use primary hepatocytes or microsomal assays to assess metabolic stability. Control parameters include pH (7.4) , temperature (37°C) , and enzyme concentrations . Validate methods per ICH M10 guidelines for bioanalytical reproducibility .
Q. How can isotopic labeling (e.g., 13C, 14C) track the metabolic fate of this compound in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
